molecular formula C24H17NO5S2 B2617433 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate CAS No. 494827-70-2

4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate

Cat. No.: B2617433
CAS No.: 494827-70-2
M. Wt: 463.52
InChI Key: HKGDXHZAQZXNJN-UHFFFAOYSA-N
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Description

4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate is a complex organic compound with the molecular formula C24H17NO5S2 and a molecular weight of 463.52548 g/mol . This compound is characterized by its unique structure, which includes a benzoyl group, a thienylsulfonyl group, and a phenyl benzoate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate aromatic compound.

    Introduction of the Thienylsulfonyl Group: The thienylsulfonyl group can be added via a sulfonation reaction using thienylsulfonyl chloride.

    Coupling with Phenyl Benzoate: The final step involves coupling the intermediate product with phenyl benzoate under suitable reaction conditions, such as the presence of a base like triethylamine.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl or thienylsulfonyl groups, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate involves its interaction with specific molecular targets. The benzoyl and thienylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar compounds to 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate include:

    4-[Benzoylamino]phenyl benzoate: Lacks the thienylsulfonyl group, resulting in different chemical properties and reactivity.

    4-[Thienylsulfonylamino]phenyl benzoate: Lacks the benzoyl group, affecting its biological activity and applications.

    4-[Benzoyl(2-thienyl)amino]phenyl benzoate: Similar structure but without the sulfonyl group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[4-[benzoyl(thiophen-2-ylsulfonyl)amino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5S2/c26-23(18-8-3-1-4-9-18)25(32(28,29)22-12-7-17-31-22)20-13-15-21(16-14-20)30-24(27)19-10-5-2-6-11-19/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGDXHZAQZXNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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